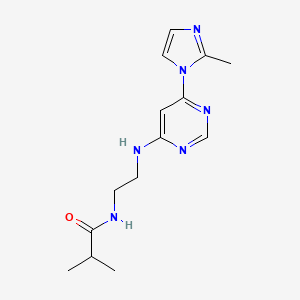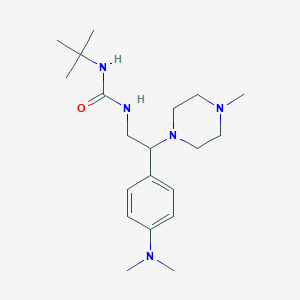
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H35N5O and its molecular weight is 361.534. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Properties
The compound 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, due to its complex structure, is likely to be involved in specialized synthetic pathways and chemical studies. For example, research into directed lithiation of similar urea compounds has shown the potential for creating various substituted products through reactions with electrophiles, highlighting the compound's versatility in synthetic chemistry (Smith et al., 2013). Additionally, studies on the synthesis and pharmacological evaluation of related ureas reveal the potential for developing novel therapeutic agents with antiarrhythmic and hypotensive activities (Chalina et al., 1998).
Molecular Devices and Complexation Studies
Research on cyclodextrin complexation and the self-assembly of molecular devices using similar stilbene compounds suggests applications in designing molecular switches and devices. These studies indicate that specific structural modifications can significantly affect the properties and functions of molecular assemblies, offering insights into the development of novel materials and nanotechnology applications (Lock et al., 2004).
Green Chemistry and Safer Reagents
The synthesis of ureas traditionally involves hazardous reagents, but recent advances focus on using safer alternatives and environmentally friendly processes. This approach aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical manufacturing. The research into phosgene substitutes for urea synthesis exemplifies efforts to develop safer and more sustainable chemical processes (Bigi et al., 2000).
Pharmaceutical Research and Development
Ureas, including those structurally related to 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, are explored for their therapeutic potential in various pharmacological domains. Studies on the synthesis and evaluation of ureas for antiarrhythmic and hypotensive activities highlight the ongoing research into developing new drugs based on urea derivatives. Such research contributes to expanding the arsenal of therapeutic agents available for treating cardiovascular diseases (Chalina et al., 1998).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N5O/c1-20(2,3)22-19(26)21-15-18(25-13-11-24(6)12-14-25)16-7-9-17(10-8-16)23(4)5/h7-10,18H,11-15H2,1-6H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOKOONJAFZDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
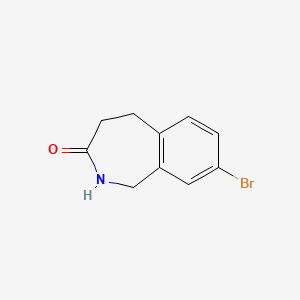

![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)
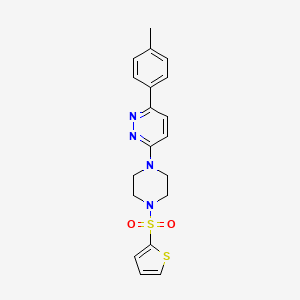

![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethanol](/img/structure/B2721048.png)
![3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]decan-4-yl}propanoic acid](/img/structure/B2721050.png)
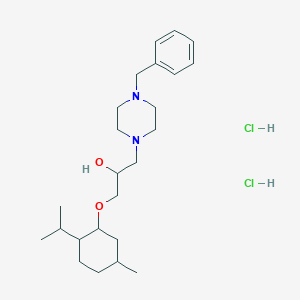

![4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride](/img/structure/B2721053.png)
